L-Lysine acetate

Descripción general

Descripción

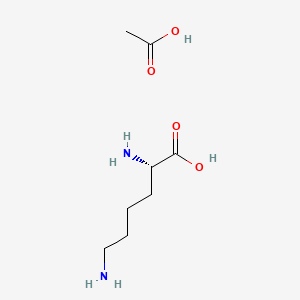

El acetato de lisina es una forma de sal del aminoácido esencial lisina, que es crucial para la nutrición humana y animal. La lisina en sí misma es un α-aminoácido con la fórmula química HO2CCH(NH2)(CH2)4NH2. Es esencial porque el cuerpo humano no puede sintetizarlo y debe obtenerse de la dieta. El acetato de lisina se utiliza comúnmente en productos farmacéuticos, suplementos dietéticos y como aditivo para piensos en la industria animal .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El acetato de lisina se puede sintetizar haciendo reaccionar clorhidrato de lisina con ácido acético. El proceso implica preparar una solución de clorhidrato de lisina, desclorarla para obtener una solución de lisina de alta pureza y luego hacerla reaccionar con ácido acético glacial para formar acetato de lisina. La solución se nano filtra luego, decolora, ultrafiltra, concentra y cristaliza para obtener el producto final .

Métodos de producción industrial

La producción industrial de acetato de lisina generalmente implica fermentación microbiana. Se utilizan especies como Corynebacterium glutamicum y Escherichia coli para producir lisina mediante fermentación. La lisina se convierte entonces en acetato de lisina mediante reacciones químicas que implican ácido acético .

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de lisina experimenta varias reacciones químicas, que incluyen:

Sustitución nucleofílica: La lisina puede reaccionar con anhídridos, aldehídos y otros electrófilos en reacciones de sustitución nucleofílica.

Acilación: La lisina reacciona con agentes acilantes para formar derivados de lisina acilata.

Oxidación y reducción: La lisina puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes

Reactivos y condiciones comunes

Anhídridos: Se utilizan en reacciones de sustitución nucleofílica.

Ácido acético: Se utiliza en la síntesis de acetato de lisina.

Aldehídos: Reaccionan con la lisina para formar iminas (bases de Schiff), que se pueden reducir a aminas secundarias.

Principales productos formados

Derivados de lisina acilata: Formados mediante reacciones de acilación.

Iminas y aminas secundarias: Formados a través de reacciones con aldehídos.

Aplicaciones Científicas De Investigación

El acetato de lisina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en varias reacciones químicas y como bloque de construcción para sintetizar moléculas más complejas.

Biología: Desempeña un papel en la síntesis de proteínas y se utiliza en estudios relacionados con el metabolismo de los aminoácidos.

Medicina: Se utiliza en soluciones de nutrición parenteral total (TPN) para proporcionar aminoácidos esenciales a los pacientes. .

Industria: Se utiliza como aditivo para piensos para promover el crecimiento en aves de corral y ganado.

Mecanismo De Acción

El acetato de lisina ejerce sus efectos principalmente a través de su papel como aminoácido esencial. Está involucrado en la síntesis de proteínas, la reticulación del colágeno y la absorción de minerales esenciales. La lisina también juega un papel en la producción de carnitina, que es crucial para el metabolismo de los ácidos grasos. En el contexto de su actividad antiviral, la lisina compite con la arginina, que es necesaria para la replicación del virus del herpes simple .

Comparación Con Compuestos Similares

Compuestos similares

Clorhidrato de lisina: Otra forma de sal de lisina, comúnmente utilizada en suplementos dietéticos y piensos para animales.

Citrato de lisina: Una forma menos común de lisina, que se puede sintetizar haciendo reaccionar lisina con ácido cítrico.

Unicidad

El acetato de lisina es único debido a su alta solubilidad en agua y su estabilidad en comparación con la forma de base libre de lisina. Se prefiere en ciertas aplicaciones farmacéuticas y nutricionales debido a estas propiedades .

Actividad Biológica

L-Lysine acetate is a salt of the essential amino acid L-lysine, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on its effects on vascular health, metabolic processes, and potential therapeutic applications.

Overview of this compound

This compound is often used in dietary supplements and animal feed due to its essential role in protein synthesis and metabolism. It is recognized for its potential to influence various physiological functions, including calcium metabolism and vascular health.

1. Vascular Health

This compound has been shown to have significant effects on vascular calcification. A study demonstrated that dietary L-lysine significantly suppressed plasma intact parathyroid hormone levels in adenine-induced rats, which are models for studying vascular calcification. The results indicated that this compound prevents arterial calcification by inhibiting mineral precipitation in vascular smooth muscle cells (VSMCs) and promoting a healthier bone-vascular axis .

Table 1: Effects of this compound on Vascular Calcification in Animal Models

| Study Reference | Dosage | Model Used | Key Findings |

|---|---|---|---|

| 40 μg/kg | Adenine rats | Ameliorated arterial calcification | |

| 2.5% in diet | Adenine rats | Inhibited ectopic calcification |

2. Metabolic Effects

This compound influences various metabolic pathways. It has been observed to suppress plasma intact parathyroid hormone (iPTH) levels and elevate plasma levels of alanine, proline, arginine, and homoarginine, which are critical for metabolic functions . This modulation of amino acid levels can affect protein synthesis and overall metabolism.

3. Safety and Toxicity

Clinical trials involving human subjects have reported no adverse effects with daily intakes ranging from 0.6 to 6 g/day over extended periods . A subchronic toxicity study in rats identified a no observed adverse effect level (NOAEL) of 3357 mg/kg body weight per day, indicating that this compound is generally safe when consumed within recommended limits .

Case Study 1: Dietary Supplementation in Schizophrenia

In a randomized controlled trial involving patients with schizophrenia, supplementation with L-lysine (6 g/day) for eight weeks showed no adverse effects while potentially improving symptoms related to the disorder . This suggests that this compound may have broader implications beyond vascular health.

Case Study 2: Osteoporosis Prevention

Research indicates that this compound can protect against osteoporotic changes in animal models. In adenine-treated rats, it was found to inhibit pancreatic tissue damage and support bone health by maintaining calcium balance .

Propiedades

IUPAC Name |

acetic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRNJROHIFSLGRA-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-87-1 (Parent) | |

| Record name | Lysine acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80886223 | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57282-49-2, 52315-76-1 | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57282-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52315-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052315761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysine acetate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057282492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Lysine, acetate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80886223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-lysine monoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL6G7LIWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.